1,5-Diisocyanatopentane
Overview
Description
1,5-Diisocyanatopentane, also known as pentamethylene diisocyanate, is an organic compound with the molecular formula C7H10N2O2. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O) attached to a pentane backbone. This compound is primarily used in the production of polyurethanes, which are essential materials in various industrial applications due to their versatility and durability .
Preparation Methods
1,5-Diisocyanatopentane can be synthesized through several methods. One common synthetic route involves the reaction of 1,5-pentanediamine with phosgene (carbonyl chloride) under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion of the diamine to the diisocyanate . Industrial production methods often involve continuous processes to maintain consistent quality and yield.
Chemical Reactions Analysis
1,5-Diisocyanatopentane undergoes various chemical reactions, primarily involving its isocyanate groups. Some of the key reactions include:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water. These reactions form urethanes, ureas, and carbamic acids, respectively.
Polymerization: this compound can polymerize with polyols to form polyurethanes, which are widely used in foams, coatings, adhesives, and elastomers.
Substitution Reactions: The isocyanate groups can also undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include alcohols, amines, and water, with reaction conditions typically involving moderate temperatures and the presence of catalysts to enhance reaction rates. The major products formed from these reactions are polyurethanes, ureas, and carbamic acids.
Scientific Research Applications
1,5-Diisocyanatopentane has numerous applications in scientific research and industry:
Chemistry: It is used as a building block for synthesizing various polyurethane materials, which are essential in coatings, adhesives, and sealants.
Biology: In biological research, it is used to create biocompatible materials for medical devices and tissue engineering.
Medicine: Polyurethanes derived from this compound are used in the production of medical implants, wound dressings, and drug delivery systems.
Mechanism of Action
The primary mechanism by which 1,5-Diisocyanatopentane exerts its effects is through the reactivity of its isocyanate groups. These groups can form strong covalent bonds with compounds containing active hydrogen atoms, leading to the formation of urethane and urea linkages. This reactivity is harnessed in the production of polyurethanes, where the isocyanate groups react with polyols to form long polymer chains. The molecular targets and pathways involved in these reactions are primarily the hydroxyl and amine groups of the polyols and amines, respectively .
Comparison with Similar Compounds
1,5-Diisocyanatopentane can be compared with other diisocyanates, such as:
1,6-Hexamethylene diisocyanate (HDI): Similar to this compound, HDI is used in the production of polyurethanes. HDI has a longer carbon chain, which can affect the properties of the resulting polymers.
Toluene diisocyanate (TDI): TDI is another commonly used diisocyanate in polyurethane production. It has an aromatic ring, which imparts different mechanical and chemical properties to the polyurethanes compared to those derived from aliphatic diisocyanates like this compound.
Methylenediphenyl diisocyanate (MDI): MDI is widely used in rigid polyurethane foams.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of diisocyanates in industrial chemistry.
Properties
IUPAC Name |
1,5-diisocyanatopentane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-8-4-2-1-3-5-9-7-11/h1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPJRUKWEPYFJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C=O)CCN=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031491 | |
Record name | Pentane, 1,5-diisocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4538-42-5 | |
Record name | Pentamethylene diisocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4538-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 1,5-diisocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Diisocyanatopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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